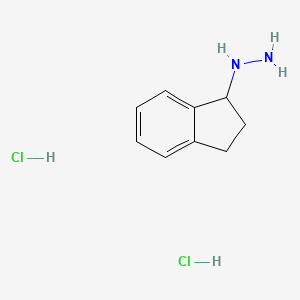
6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H24ClN3O3 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research :
- A study by (Minegishi et al., 2015) found that a similar compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, exhibited promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities at 100 nM. This compound was classified as a tubulin inhibitor, suggesting its potential application in cancer research.
Antimicrobial Properties :
- Research by (Prasath et al., 2015) on quinolinyl chalcones containing a pyrazole group revealed promising antimicrobial properties. The synthesized compounds showed potent activity against bacterial and fungal strains.
Lubricating Grease Antioxidants :
- A study by (Hussein et al., 2016) synthesized derivatives of quinolinone and evaluated their efficiency as antioxidants in lubricating greases. This research indicates the compound's potential application in industrial settings.
Optical Absorption Studies :
- Research by (Całus et al., 2007) on the optical absorption spectra of methoxy and carboethoxy derivatives of pyrazoloquinoline, which is structurally similar to the compound , provides insights into its potential application in materials science, particularly in the development of optoelectronic materials.
Potential in Synthesis of Novel Compounds :
- The synthesis and evaluation of quinoline-pyrazoline-based coumarinyl thiazole derivatives, as investigated by (Ansari and Khan, 2017), show the compound's potential in the creation of new pharmaceutical agents with antimicrobial properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, the second intermediate is 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one, and the third intermediate is 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-chlorobenzaldehyde", "aniline", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "p-toluenesulfonic acid", "sodium carbonate", "potassium carbonate", "2-bromoacetophenone", "4-chlorophenylhydrazine", "4-nitrobenzaldehyde", "benzaldehyde", "ethyl 4-chloro-3-oxobutanoate", "2-amino-5-methoxyphenol" ], "Reaction": [ "Synthesis of 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 2-methoxy-1-phenyl-1,3-butanedione. Reaction of 2-methoxy-1-phenyl-1,3-butanedione with hydrazine hydrate in ethanol to form 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "Synthesis of 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one: Condensation of 4-chlorobenzaldehyde with aniline in the presence of acetic anhydride to form 4-chloro-N-phenylaniline. Reaction of 4-chloro-N-phenylaniline with phosphorus oxychloride in the presence of sodium carbonate to form 3-(4-chlorophenyl)quinoline-4-carbaldehyde. Condensation of 3-(4-chlorophenyl)quinoline-4-carbaldehyde with benzaldehyde in the presence of potassium carbonate to form 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one.", "Synthesis of 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: Condensation of 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with 2-bromoacetophenone in the presence of potassium carbonate to form 5-(2-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Reduction of 5-(2-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid with sodium borohydride in ethanol to form 5-(2-methoxyphenyl)-1-(2-hydroxy-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Condensation of 5-(2-methoxyphenyl)-1-(2-hydroxy-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid with 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one in the presence of sodium hydroxide to form 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one." ] } | |
Número CAS |
361167-94-4 |
Fórmula molecular |
C28H24ClN3O3 |
Peso molecular |
485.97 |
Nombre IUPAC |
6-chloro-3-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-23(19-11-7-8-12-24(19)35-2)16-22(31-32)27-26(17-9-5-4-6-10-17)20-15-18(29)13-14-21(20)30-28(27)34/h4-15,23H,3,16H2,1-2H3,(H,30,34) |
Clave InChI |
SHDTUEVLHGRKIR-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



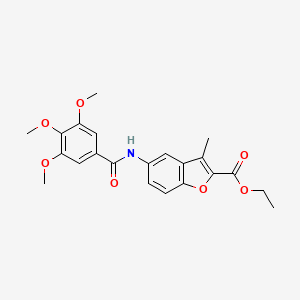
![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)
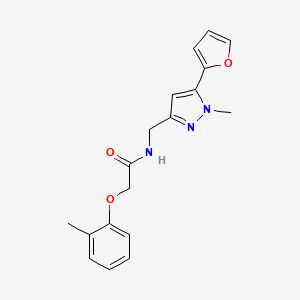
![2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2707623.png)
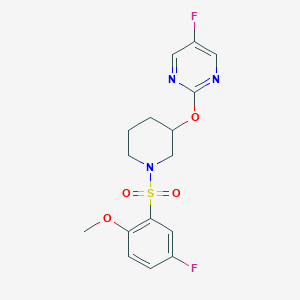
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)
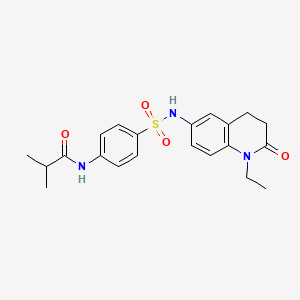
![1-Spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2707628.png)
![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)
![2-Cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2707631.png)
![3-Methyl-8-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2707633.png)
![2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2707635.png)

